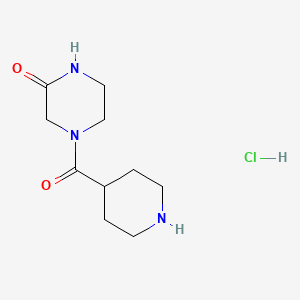

4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride

Description

4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride is a bicyclic compound featuring a piperazin-2-one core substituted with a piperidine-4-carbonyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

The piperazinone scaffold is known for its versatility in drug discovery, particularly in targeting central nervous system (CNS) disorders, cancer, and antimicrobial agents. The piperidine-4-carbonyl substituent likely influences binding affinity to biological targets such as G-protein-coupled receptors (GPCRs) or enzymes, while the hydrochloride salt improves pharmacokinetic properties .

Properties

IUPAC Name |

4-(piperidine-4-carbonyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2.ClH/c14-9-7-13(6-5-12-9)10(15)8-1-3-11-4-2-8;/h8,11H,1-7H2,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZUBZGPHPBGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCNC(=O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220018-16-5 | |

| Record name | 2-Piperazinone, 4-(4-piperidinylcarbonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of Piperidine-4-carbothioamide Hydrochloride

A robust and well-documented method for preparing piperidine-4-carbothioamide hydrochloride involves the reaction of 4-cyanopiperidine hydrochloride with hydrogen sulphide in the presence of a catalytic amount of a base in a suitable solvent. This process has been optimized to achieve high yields and purity.

-

- 4-Cyanopiperidine hydrochloride

- Hydrogen sulphide (H₂S) gas

- Catalytic base (e.g., triethylamine, di-n-butylamine)

- Solvent (ethers, alcohols, amides, aromatics, or mixtures)

-

- Temperature: 20°C to 100°C (preferably 40°C to 80°C)

- Pressure: 0 to 10 bar relative pressure for H₂S

- Reaction time: 2 to 24 hours

- Base amount: 0.1% to 20% (preferably 1% to 5% by weight relative to product)

-

- Ethers: tetrahydrofuran, diethyl ether, methyl tert-butyl ether

- Alcohols: methanol, ethanol, isopropanol, n-butanol (especially preferred)

- Aromatics: toluene, benzene, xylene

- Amides: dimethylformamide (DMF), dimethylacetamide

Reaction Mechanism:

The hydrogen sulphide reacts with the nitrile group of 4-cyanopiperidine hydrochloride under basic catalytic conditions to form the corresponding thioamide hydrochloride.Workup:

After completion, the reaction mixture is cooled to between -20°C and 25°C, pressure is released, and the precipitated product is filtered, washed with solvent, and dried.

Conversion to 4-(Piperidine-4-carbonyl)piperazin-2-one Hydrochloride

Following the synthesis of piperidine-4-carbothioamide hydrochloride, further functionalization steps involve cyclization and acylation reactions to form the piperazin-2-one ring and introduce the carbonyl group at the 4-position of the piperidine ring. These steps typically require controlled acidic or basic conditions and may use coupling agents or catalysts to facilitate ring closure and carbonyl incorporation.

Comparative Analysis of Bases and Yields

The choice of base significantly affects the yield of piperidine-4-carbothioamide hydrochloride, a critical intermediate. The following table summarizes experimental findings on yields with various bases:

| Base | Amount (%) | Yield (%) |

|---|---|---|

| None | 0 | 0 |

| Triethylamine | 5 | 91 |

| Triethylamine | 1 | 83 |

| 3-Picoline | 5 | 66 |

| Di-n-butylamine | 5 | 92 |

| n-Butylamine | 5 | 73 |

This data indicates that triethylamine and di-n-butylamine are particularly effective catalysts, providing yields above 90% under optimized conditions.

Solvent Effects and Optimization

Alcohols, especially primary and secondary alcohols with 1 to 10 carbon atoms, are preferred solvents due to their ability to dissolve reactants and facilitate the reaction. Methanol, ethanol, isopropanol, and n-butanol are especially favored. The solvent choice influences reaction rate, pressure control, and product isolation efficiency.

Summary Table of Key Reaction Parameters

| Parameter | Range/Preference |

|---|---|

| Temperature | 20°C - 100°C (preferably 40°C - 80°C) |

| Pressure (H₂S) | 0 - 10 bar (relative) |

| Base catalyst amount | 0.1% - 20% (preferably 1% - 5%) |

| Reaction time | 2 - 24 hours |

| Solvent | Alcohols (methanol, ethanol, n-butanol), ethers, amides, aromatics |

| Base choice | Triethylamine, di-n-butylamine preferred |

Research Findings and Advantages

- The catalytic use of bases reduces the amount of base required, minimizing side reactions and waste.

- The process yields high purity piperidine-4-carbothioamide hydrochloride, suitable for further synthesis.

- The method overcomes disadvantages of previous protocols that required large amounts of base or generated excessive waste.

- The reaction is scalable and adaptable to various solvents and bases, enhancing industrial applicability.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride is primarily utilized as a building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Drug Development

This compound is significant in the development of pharmaceuticals targeting various conditions:

- Antipsychotics : Derivatives of piperidine are often found in antipsychotic medications, such as Melperone, which has been synthesized using piperidine derivatives .

- Alzheimer's Disease Treatments : The synthesis of donepezil, a widely used drug for Alzheimer's disease, has been facilitated by piperidine-based intermediates .

Synthesis Methodologies

Recent advances in synthetic methodologies involving this compound demonstrate its versatility:

- Catalytic Hydrogenation : New methods using palladium and ruthenium catalysts have been developed to synthesize piperidine derivatives with high yields and selectivity .

- One-Pot Reactions : Techniques combining multiple reaction steps into one pot have been optimized to streamline the synthesis of complex piperidine compounds .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Synthesis of Antidepressants

A study demonstrated the use of this compound in synthesizing novel antidepressants. By modifying the piperazine ring, researchers were able to enhance the selectivity for serotonin receptors, leading to improved efficacy compared to existing treatments .

Case Study 2: Antitumor Activity

Research has shown that derivatives of piperazine and piperidine exhibit significant antitumor activity. The incorporation of this compound into drug candidates has led to promising results in preclinical trials against various cancer cell lines .

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Development | Building block for pharmaceuticals targeting CNS disorders | Melperone, Donepezil |

| Synthetic Methodologies | Catalytic hydrogenation and one-pot reactions for efficient synthesis | Novel antidepressants |

| Antitumor Activity | Development of compounds with significant activity against cancer cells | Piperazine derivatives |

Mechanism of Action

The mechanism of action of 4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences:

- Substituent Effects: Aromatic vs. Aliphatic Groups: Compounds with aryl substituents (e.g., 3-chlorophenyl or 4-fluorophenyl) exhibit stronger cytotoxic activity compared to aliphatic analogs, likely due to enhanced π-π stacking with biological targets . Electron-Withdrawing Groups: Trifluoromethoxy and fluorobenzoyl groups increase lipophilicity (higher XLogP3), improving blood-brain barrier penetration .

- Biological Activity: The 3-chlorophenyl derivative (183500-94-9) showed IC₅₀ values of 12–18 µM against HT-29 and A549 cancer cells, while sparing normal MRC-5 fibroblasts . Methylpiperazine-substituted analogs (63214-56-2) are less cytotoxic but may have applications in neurodegenerative diseases due to their solubility and low toxicity .

Biological Activity

4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride is a compound belonging to the class of piperazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring and a piperazine moiety, which are known to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Similar compounds have been shown to engage in hydrophobic interactions and exhibit selectivity towards sigma receptors (σ1 and σ2), which are implicated in pain modulation and neuroprotection .

Key Mechanisms Include:

- Sigma Receptor Interaction: Compounds with a similar structure have demonstrated significant binding affinity to σ1 receptors, which can enhance opioid analgesia and modulate calcium flux in neurons .

- Enzyme Inhibition: The compound may inhibit key enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission and neurochemical balance .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Analgesic Properties: By acting on σ1 receptors, the compound may enhance the analgesic effects of opioids, providing a potential therapeutic avenue for pain management .

- Antidepressant Activity: Some studies suggest that piperazine derivatives can exhibit antidepressant-like effects, potentially through modulation of serotonergic pathways .

- Neuroprotective Effects: The interaction with sigma receptors may also confer neuroprotective properties, making it a candidate for treating neurodegenerative disorders .

In Vivo Studies

In animal models, the administration of this compound has shown promising results in pain relief and behavioral improvements in models of depression. For instance, studies indicated that co-administration with opioid agonists resulted in significantly enhanced pain relief compared to opioids alone .

Table 1: Summary of In Vivo Effects

| Study Reference | Dosage (mg/kg) | Effect Observed | Model Type |

|---|---|---|---|

| 10 | Enhanced analgesia | Nociceptive mice | |

| 5 | Antidepressant-like | Forced swim test | |

| 15 | Neuroprotection | Neurodegenerative model |

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes related to neurotransmitter metabolism. For example, it was found to inhibit acetylcholinesterase (AChE), an enzyme critical for cholinergic signaling, suggesting potential applications in Alzheimer's disease therapy .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| Acetylcholinesterase | 14.1 | 92 |

| Butyrylcholinesterase | ND | 38 (max) |

Q & A

Q. What are the recommended methods for synthesizing 4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves coupling piperidine-4-carbonyl derivatives with functionalized piperazin-2-one scaffolds. Key steps include:

- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation, as seen in analogous piperazine syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM or DMF) enhance reaction efficiency .

- Temperature Control : Maintain 0–25°C during coupling to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) achieves >95% purity .

Q. Yield Optimization Table

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +15% vs. THF |

| Catalyst | DMAP (5 mol%) | +20% efficiency |

| Time | 12–24 hrs | Maximizes conversion |

| Data derived from analogous reactions |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- NMR : 1H/13C NMR confirms piperidine/piperazin-2-one ring connectivity. Key peaks:

- Piperidine C=O: ~170 ppm (13C) .

- Piperazin-2-one NH: δ 6.8–7.2 (1H, broad) .

- HPLC-MS : Reverse-phase C18 column (ACN/H2O + 0.1% TFA) detects impurities <0.5% .

- FT-IR : Amide I band at ~1650 cm⁻¹ verifies carbonyl groups .

Advanced Research Questions

Q. How should researchers design experiments to investigate biological activity, particularly in enzyme inhibition or receptor binding?

Methodological Answer:

- Target Selection : Prioritize structurally related targets (e.g., MDM2 or kinase enzymes) based on piperazine/piperidine pharmacophores .

- Assay Design :

- Control Strategies : Include positive controls (e.g., Nutlin-3 for MDM2 ) and assess off-target effects via selectivity panels.

Data Contradiction Analysis : If IC50 values vary across assays, evaluate buffer pH (affects protonation of piperidine nitrogen) or solubility limitations (use DMSO stocks ≤1% v/v) .

Q. What are the critical considerations when analyzing contradictory stability data under varying environmental conditions?

Methodological Answer:

- Stress Testing : Expose the compound to:

- Hydrolytic Conditions : pH 1–13 buffers at 40°C for 48 hrs .

- Oxidative Stress : 3% H2O2 at 25°C .

- Analytical Triangulation : Combine HPLC, LC-MS, and NMR to identify degradation products (e.g., piperidine ring oxidation or amide hydrolysis) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., -20°C vs. 25°C) .

Q. What key safety protocols are essential for handling and storing this compound in a laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine powders .

- Storage : Store in airtight containers at -20°C, desiccated, to prevent hygroscopic degradation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid residues in sealed containers .

Q. First Aid Reference :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .

- Skin Contact : Wash with soap/water for 15 mins; remove contaminated clothing .

Q. How can researchers validate the compound’s role in modulating biochemical pathways using omics approaches?

Methodological Answer:

- Transcriptomics : RNA-seq of treated vs. untreated cells identifies differentially expressed genes (e.g., p53/MDM2 axis) .

- Proteomics : SILAC labeling quantifies changes in protein abundance (e.g., apoptosis regulators) .

- Metabolomics : LC-MS/MS tracks metabolite shifts (e.g., ATP/ADP ratios) to infer pathway disruption .

Data Integration : Use pathway enrichment tools (e.g., KEGG, Reactome) to map omics data onto known piperidine-related pathways (e.g., MAPK signaling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.